

Mibefradil Dihydrochloride Hydrate: Application Notes and Protocols for Studying Calcium Signaling

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Compound of Interest

Compound Name: *Mibefradil dihydrochloride hydrate*

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Introduction

Mibefradil dihydrochloride hydrate is a potent, cell-permeable calcium channel blocker with a unique pharmacological profile, exhibiting moderate selectivity for T-type (low-voltage activated) over L-type (high-voltage activated) calcium channels.[1][2] This characteristic makes it a valuable tool for dissecting the roles of different calcium channels in various physiological and pathophysiological processes. Beyond its primary targets, mibefradil has also been shown to affect other ion channels and signaling pathways, including Orai channels involved in store-operated calcium entry (SOCE), potassium channels, and the phospholipase C (PLC) pathway, particularly at higher concentrations.[3][4][5] These diverse effects underscore the importance of careful experimental design and data interpretation when using mibefradil as a pharmacological probe.

These application notes provide a comprehensive overview of mibefradil's pharmacological properties and detailed protocols for its use in studying calcium signaling.

Data Presentation

Mibefradil Dihydrochloride Hydrate Properties

Property	Value	Reference
Molecular Formula	C ₂₉ H ₃₈ FN ₃ O ₃ ·2HCl	[1]
Molecular Weight	568.56 g/mol	[2]
Solubility	Soluble in water (up to 50 mM) and DMSO (up to 100 mM)	[1][2]
Storage	Store at -20°C. Stock solutions can be stored at -20°C for up to one month.	[1]

Inhibitory Concentrations (IC₅₀/K_i) of Mibefradil

Target Channel	Cell Type/Expression System	IC ₅₀ / K _i	Conditions	Reference
T-type Ca ²⁺ Channels				
General T-type	Various native currents	0.1 - 4.7 μM	[6]	
Vascular smooth muscle	0.1 - 0.2 μM	[6]		
Y1 cells	0.1 μM	[7]		
Rat atrial cells	0.1 μM	-100 mV to -80 mV holding potential	[8]	
Human fusion-competent myoblasts	0.7 μM	[4]		
General	2.7 μM	[9]		
α1G (Cav3.1)	Cloned	270 nM	2 mM Ca ²⁺	[10]
α1H (Cav3.2)	Cloned	140 nM	2 mM Ca ²⁺	[10]
L-type Ca ²⁺ Channels				
General L-type	18.6 μM (K _i)	[9]		
Rat ventricular cells	~3 μM	-100 mV to -80 mV holding potential	[8]	
Rat ventricular cells	~0.1 μM	-50 mV holding potential	[8]	

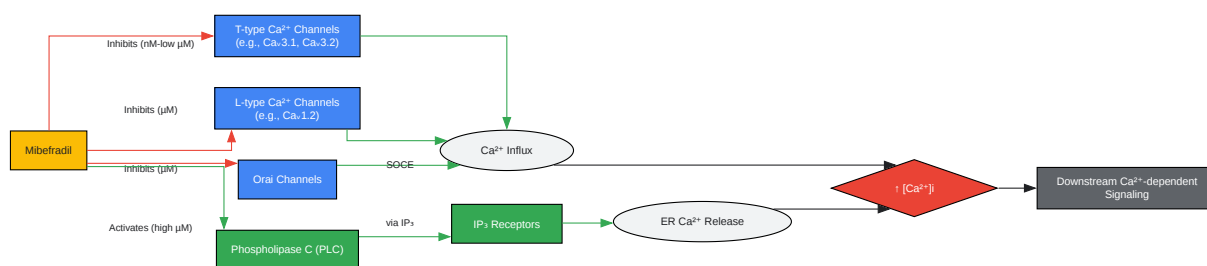
Human fusion-competent myoblasts	2.0 μM	[4]		
$\alpha 1\text{C}$ ($\text{Ca}_v1.2$)	Cloned	$\sim 13 \mu\text{M}$	10 mM Ba^{2+}	[10]
Orai Channels				
Orai1	HEK293 T-REx cells	52.6 μM		[3]
Orai2	HEK293 T-REx cells	14.1 μM		[3]
Orai3	HEK293 T-REx cells	3.8 μM		[3]
Other Channels				
$\text{Ca}_v2.2$	32.7 μM (tonic block)	[11]		
4.8 μM (use-dependent block)	[11]			
Delayed rectifier K^+ current	Human fusion-competent myoblasts	0.3 μM		[4]
Ether-à-go-go K^+ current	Human fusion-competent myoblasts	0.7 μM		[4]
Inward rectifier K^+ current	Human fusion-competent myoblasts	5.6 μM		[4]
Ca^{2+} -activated Cl^- currents	Calf pulmonary artery endothelial cells	4.7 μM (K_i)		[12]
Volume-sensitive Cl^- currents	Calf pulmonary artery endothelial	5.4 μM (K_i)		[12]

cells

Effects on Intracellular Calcium and Cell Viability

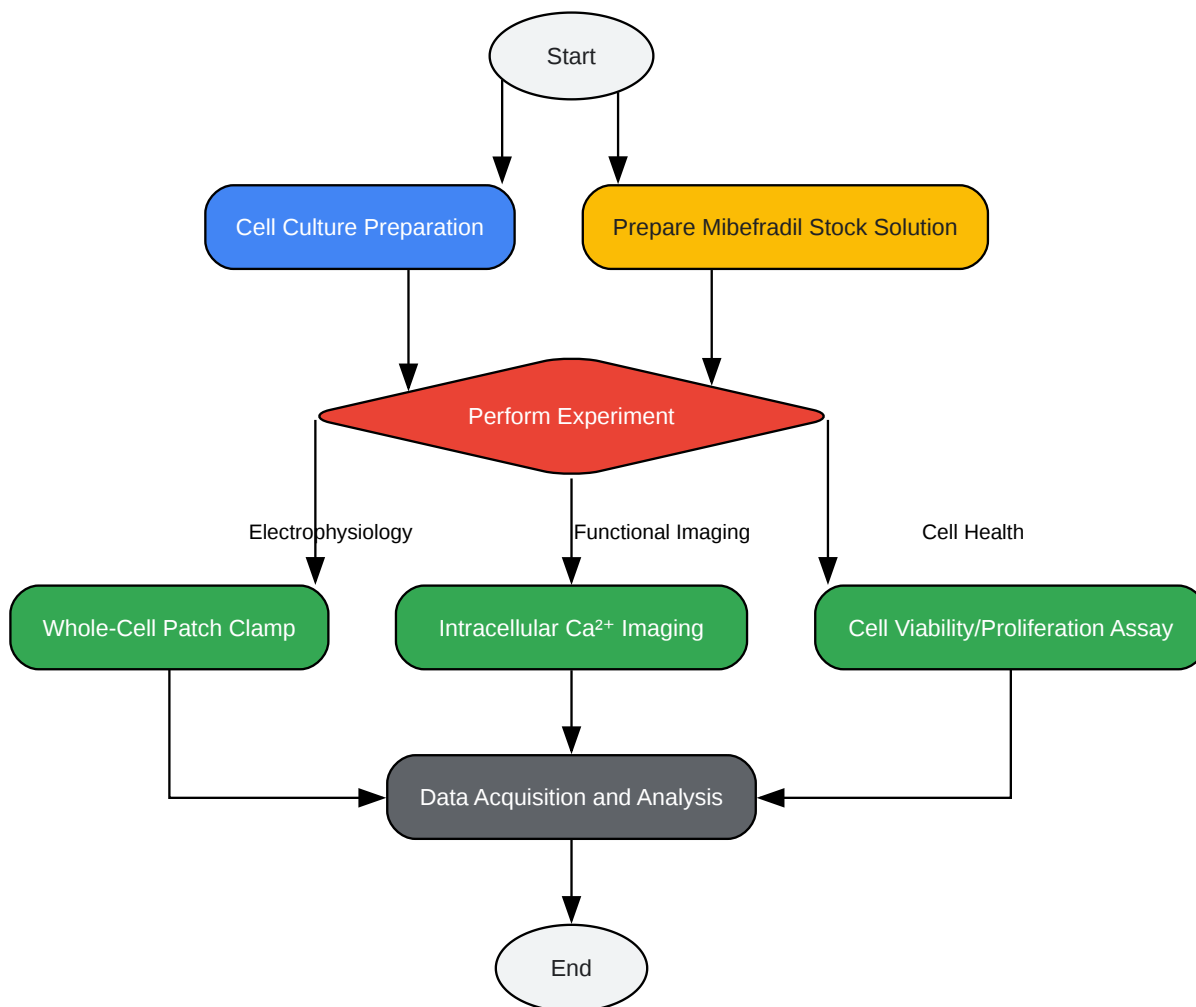
Parameter	Cell Type	Effect	Concentration	Reference
Intracellular Ca ²⁺ ([Ca ²⁺] _i)	LS8, ALC, and HEK-293 cells	Increase in [Ca ²⁺] _i	>10 μM (IC ₅₀ ~50 μM)	[5]
Porcine coronary artery smooth muscle cells	Increase in [Ca ²⁺] _i	[13]		
Store-Operated Ca ²⁺ Entry (SOCE)	HEK-293 cells	Inhibition	10-100 μM	[14]
Cell Proliferation	Human pulmonary artery smooth muscle cells	Inhibition of PDGF-induced proliferation	10 μM	[15]
Medulloblastoma cells (ONS-76, DAOY)	Inhibition	1-10 μM	[16]	
Cell Viability	Aortic endothelial cells	Inhibition of oxidative stress-induced cell death	IC ₅₀ of 2 μM	[17]

Signaling Pathways and Experimental Workflows



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Caption: Mibefradil's multifaceted effects on calcium signaling pathways.



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Caption: General experimental workflow for studying the effects of mibefradil.

Experimental Protocols

Preparation of Mibefradil Dihydrochloride Hydrate Stock Solution

Materials:

- Mibefradil dihydrochloride hydrate powder

- Sterile, nuclease-free water or Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Based on the desired stock concentration (e.g., 50 mM in water or 100 mM in DMSO), calculate the required mass of **mibefradil dihydrochloride hydrate**.[\[2\]](#)
- Weigh the appropriate amount of mibefradil powder and transfer it to a sterile microcentrifuge tube.
- Add the calculated volume of sterile water or DMSO to achieve the desired concentration.
- Vortex the solution until the powder is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to one month.[\[1\]](#)
- On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the appropriate physiological buffer or cell culture medium.

Whole-Cell Patch-Clamp Electrophysiology for Measuring Ca^{2+} Currents

Objective: To measure the effect of mibefradil on T-type and L-type calcium channel currents.

Materials:

- Cells expressing the calcium channels of interest (e.g., primary neurons, cardiomyocytes, or a suitable cell line)
- Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

- Borosilicate glass capillaries for pipette fabrication
- External (extracellular) solution (e.g., containing in mM: 135 TEA-Cl, 10 CaCl₂, 10 HEPES, pH 7.4 with TEA-OH)
- Internal (pipette) solution (e.g., containing in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH)
- Mibefradil working solutions at various concentrations

Procedure:

- Prepare cells on coverslips suitable for patch-clamp recording.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
- Place a coverslip with cells in the recording chamber and perfuse with the external solution.
- Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
- Rupture the cell membrane to achieve the whole-cell configuration.
- To isolate T-type currents, hold the cell at a hyperpolarized potential (e.g., -90 mV) and apply depolarizing voltage steps (e.g., to -30 mV).
- To isolate L-type currents, hold the cell at a more depolarized potential to inactivate T-type channels (e.g., -50 mV) and apply depolarizing voltage steps (e.g., to +10 mV).[\[8\]](#)
- Record baseline currents.
- Perfuse the recording chamber with the external solution containing the desired concentration of mibefradil.
- Record currents in the presence of mibefradil until a steady-state block is achieved.
- To assess use-dependency, apply repetitive depolarizing pulses in the presence of mibefradil.[\[11\]](#)

- Wash out the drug with the external solution to check for reversibility.
- Analyze the data to determine the percentage of current inhibition and calculate the IC₅₀ value.

Intracellular Calcium Imaging using Fura-2 AM

Objective: To measure changes in intracellular calcium concentration ($[Ca^{2+}]_i$) in response to mibefradil.

Materials:

- Cells cultured on glass-bottom dishes or coverslips
- Fura-2 AM
- Pluronic F-127 (optional, to aid dye loading)
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- Fluorescence imaging system with excitation wavelengths of ~340 nm and ~380 nm and an emission filter at ~510 nm.
- Mibefradil working solutions

Procedure:

- Prepare a Fura-2 AM loading solution (typically 1-5 μ M Fura-2 AM in HBSS). Pluronic F-127 (0.02-0.04%) can be included to improve solubility.
- Wash the cultured cells once with pre-warmed HBSS.
- Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
- Wash the cells twice with pre-warmed HBSS to remove extracellular dye.
- Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

- Mount the cells on the fluorescence imaging system.
- Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
- Perfuse the cells with a buffer containing the desired concentration of mibefradil.
- Continuously record the fluorescence changes.
- At the end of the experiment, calibrate the Fura-2 signal using ionomycin in the presence of high Ca^{2+} (for R_{max}) and a Ca^{2+} chelator like EGTA (for R_{min}) to calculate absolute $[\text{Ca}^{2+}]_i$ if required.
- Analyze the ratio of fluorescence intensities (F_{340}/F_{380}) to determine the relative changes in $[\text{Ca}^{2+}]_i$.

Cell Viability and Proliferation Assays (MTT and WST-1)

Objective: To assess the effect of mibefradil on cell viability and proliferation.

A. MTT Assay

Materials:

- Cells and appropriate culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

- Treat the cells with various concentrations of mibefradil for the desired duration (e.g., 24, 48, or 72 hours).
- After the incubation period, add 10 μ L of MTT solution to each well.
- Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.
- Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Read the absorbance at a wavelength of 570 nm using a microplate reader.[\[3\]](#)

B. WST-1 Assay

Materials:

- Cells and appropriate culture medium
- 96-well plates
- WST-1 reagent
- Microplate reader

Procedure:

- Seed cells in a 96-well plate.
- Treat the cells with various concentrations of mibefradil for the desired time.
- Add 10 μ L of WST-1 reagent to each well.
- Incubate the plate for 0.5-4 hours at 37°C.
- Shake the plate thoroughly for 1 minute.
- Measure the absorbance at a wavelength between 420-480 nm.[\[5\]](#)

For both assays, cell viability is expressed as a percentage of the untreated control. The IC_{50} value for cytotoxicity can be calculated from the dose-response curve.

Disclaimer: **Mibefradil dihydrochloride hydrate** is for research use only and not for human or veterinary use. The provided protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

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